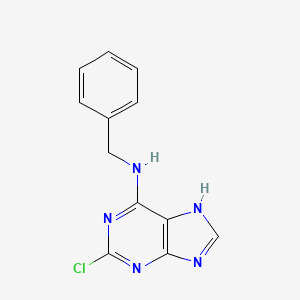

N-Benzyl-2-chloro-9H-purin-6-amine

説明

Significance of Purine (B94841) Derivatives as Bioactive Molecules in Drug Discovery and Development

Purine, a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.govrsc.org This core structure is fundamental to life, forming the backbone of essential biomolecules such as the nucleic acid bases adenine (B156593) and guanine (B1146940), energy carriers like adenosine (B11128) triphosphate (ATP), and various coenzymes. rsc.orgrsc.org The metabolism of all living organisms is heavily dependent on purines and their derivatives. rsc.org

Given their ubiquitous presence and critical roles in biological systems, purine derivatives have garnered substantial attention as a promising scaffold in drug discovery. rsc.orgresearchgate.net Their unique structural characteristics allow for the generation of a diverse array of bioactive molecules that can interact with a wide range of biological targets. rsc.org Consequently, purine-containing compounds, both natural and synthetic, have been extensively investigated for their therapeutic potential across numerous diseases. nih.govablesci.com The versatility of the purine scaffold has led to the development of agents for cancer, viral infections, autoimmune disorders, and neurological conditions. nih.govmdpi.com

Historical and Current Perspectives on Purine Scaffold in Therapeutic Applications

Historically, the therapeutic journey of purine analogs began with the development of anticancer and antiviral agents. These early compounds were designed to mimic natural purines and thereby interfere with nucleic acid synthesis, effectively halting the proliferation of cancer cells and the replication of viruses. Fludarabine, for instance, has been a cornerstone in the treatment of chronic lymphocytic leukemia (CLL). acs.org

The swift progress in purine-based medicinal chemistry has expanded the therapeutic landscape far beyond these initial applications. nih.govablesci.com Today, the purine scaffold is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with numerous key enzymes and receptors. mdpi.com Researchers have successfully developed purine derivatives as inhibitors of critical cellular enzymes like cyclin-dependent kinases (CDKs), heat-shock protein 90 (Hsp90), and tyrosine kinases. mdpi.comnih.govnih.gov This has led to treatments for a variety of conditions, including cancer, inflammatory diseases, and cardiovascular disorders. nih.govmdpi.com Current research continues to explore purine derivatives for novel applications, including as antimicrobial, anticonvulsant, and anti-neurodegenerative agents. nih.gov The ongoing exploration of structure-activity relationships (SARs) aims to optimize the efficacy and selectivity of these compounds, solidifying the purine scaffold's position at the forefront of drug candidate development. nih.govrsc.org

Contextualizing N-Benzyl-2-chloro-9H-purin-6-amine as a Foundational Research Scaffold

This compound (CAS No. 39639-47-9) is a specific purine derivative that serves as a valuable intermediate and foundational scaffold in medicinal chemistry. lookchem.comguidechem.combiosynth.com Its structure features a chlorine atom at the C2 position and a benzylamine (B48309) group at the C6 position of the purine ring. These substitutions are chemically significant, providing reactive sites for further molecular elaboration.

The primary importance of this compound in research is its role as a key intermediate in the synthesis of Olomoucine. lookchem.comguidechem.com Olomoucine is a well-known purine derivative that acts as an inhibitor of cyclin-dependent kinases (CDKs), enzymes crucial for regulating the cell cycle. lookchem.comguidechem.com By serving as the starting point for Olomoucine and its analogs, this compound has been instrumental in the research and development of a class of compounds that target cell proliferation, a hallmark of cancer. This positions the compound not as an end-product therapeutic itself, but as a critical building block for creating more complex and targeted molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 39639-47-9 |

| Molecular Formula | C₁₂H₁₀ClN₅ |

| Molecular Weight | 259.70 g/mol |

| Melting Point | 239-241 °C |

| Boiling Point | 509.70 °C at 760 mmHg |

| Density | 1.495 g/cm³ |

| Appearance | Yellow Liquid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

| Data sourced from multiple chemical suppliers and databases. lookchem.comguidechem.com |

Overview of Research Trajectories for this compound Analogs

The chemical structure of this compound offers multiple points for modification, allowing chemists to create libraries of analogs to explore different biological targets. Research trajectories for analogs derived from this or similar purine scaffolds are diverse and have yielded potent inhibitors for various protein families beyond CDKs.

One major trajectory involves targeting other kinase enzymes. By altering the substituents on the purine ring, researchers can fine-tune the molecule's shape and electronic properties to fit the ATP-binding pocket of different kinases, which are often implicated in cancer and inflammatory diseases. mdpi.com

Another significant research path is the development of purine-scaffold inhibitors for chaperone proteins, such as Hsp90. nih.govnih.gov Hsp90 is critical for stabilizing a number of proteins required for cancer cell survival, and its inhibition is a validated anticancer strategy. Synthetic purine-based inhibitors have been developed that show promise in this area, demonstrating favorable pharmacological profiles for clinical consideration. nih.govnih.gov

Furthermore, the versatility of the purine scaffold has been exploited to target signaling pathways like the Hedgehog (HH) pathway by designing antagonists for the Smoothened (SMO) receptor. mdpi.com The development of 2,6,9-trisubstituted purine derivatives as SMO antagonists highlights how modifications at various positions on the purine core can lead to compounds with entirely new mechanisms of action, effective in treating cancers driven by aberrant signaling. mdpi.com These examples underscore how a foundational scaffold like this compound represents a starting point for developing a wide range of therapeutic candidates.

Table 2: Selected Therapeutic Applications of Purine Derivatives

| Therapeutic Area | Target Examples | Example Compounds/Classes |

| Oncology | DNA/RNA Synthesis, CDKs, Hsp90, SMO, Tyrosine Kinases | Fludarabine, Olomoucine, Purine-scaffold Hsp90 inhibitors |

| Virology | Viral DNA/RNA Polymerases | Acyclovir, Ganciclovir (analogs) |

| Immunology/Inflammation | Adenosine Receptors, Kinases | Purine-based anti-inflammatory agents |

| Neurological Disorders | Adenosine Receptors, Various Enzymes | Caffeine, Theophylline (natural purines) |

| This table provides a general overview based on broad research findings. nih.govablesci.commdpi.comacs.orgmdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-benzyl-2-chloro-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKBYBPPNNHJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444807 | |

| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39639-47-9 | |

| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Benzyl 2 Chloro 9h Purin 6 Amine and Its Analogs

Classical Approaches for Purine (B94841) Core Construction and Diversification

The foundation for synthesizing N-Benzyl-2-chloro-9H-purin-6-amine and related compounds often begins with a pre-existing purine derivative, such as 2,6-dichloropurine. This key intermediate is accessible through several classical synthetic routes.

One common method involves the chlorination of xanthine using reagents like phosphorus oxychloride, sometimes in the presence of a base such as pyridine. guidechem.comresearchgate.net Another approach starts from hypoxanthine 1-N-oxide, which can be converted to 2,6-dichloropurine in high yields by reacting it with phosphoryl chloride in the presence of an amine. google.com Additionally, 2-amino-6-chloropurine can serve as a starting material, undergoing diazotization followed by chlorination to yield the 2,6-dichloropurine scaffold. google.com These methods provide the necessary purine core that can then be further functionalized.

Regioselective Alkylation Strategies at Purine Nitrogen Atoms

A critical step in the synthesis of many purine analogs is the introduction of an alkyl or benzyl (B1604629) group at a specific nitrogen atom of the purine ring. Purines present multiple potential sites for alkylation, primarily at the N-7 and N-9 positions of the imidazole (B134444) ring. ub.edu

Alkylation at the N-9 Position

The N-9 position is often the thermodynamically favored site for alkylation. acs.org The synthesis of 9-benzyl-2,6-dichloropurine, a precursor to the target molecule, can be achieved by reacting 2,6-dichloropurine with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylsulfoxide. This reaction typically yields a mixture of N-9 and N-7 isomers, which can then be separated chromatographically.

Optimization of reaction conditions, such as the choice of base and solvent, can significantly influence the regioselectivity of the alkylation. For instance, using tetrabutylammonium hydroxide as the base has been shown to favor the formation of N-9 alkylated products. ub.eduresearchgate.net Microwave irradiation has also been employed to accelerate the reaction and improve yields by reducing the formation of byproducts. ub.eduresearchgate.net

Control of N-7 versus N-9 Isomer Formation

While N-9 alkylation is often predominant, specific conditions can be tailored to favor the formation of the N-7 isomer. Direct alkylation of 6-substituted purines with alkyl halides under basic conditions typically produces a mixture of N-7 and N-9 derivatives. acs.org The ratio of these isomers can be influenced by factors such as the nature of the substituent at the C-6 position, the alkylating agent, the solvent, and the temperature.

For instance, a method for direct N-7 regioselective tert-alkylation of 6-substituted purines has been developed using N-trimethylsilylated purines and a tert-alkyl halide with SnCl4 as a catalyst. acs.orgnih.gov This kinetically controlled reaction favors the N-7 isomer, while thermodynamic conditions can be adjusted to produce the N-9 isomer. nih.gov It is important to note that this silylation method was found to be less effective for primary and secondary alkyl halides. acs.org

Nucleophilic Substitution Reactions for Purine Derivatization

With the chlorinated purine core and the desired N-alkylation pattern established, the next stage involves nucleophilic substitution reactions to introduce the final functional groups. The chlorine atoms at the C-2 and C-6 positions of the purine ring are susceptible to displacement by various nucleophiles.

Amine Introduction at the C-6 Position

The chlorine atom at the C-6 position is generally more reactive towards nucleophilic substitution than the one at the C-2 position. nih.gov This differential reactivity allows for the selective introduction of an amine group at C-6. To synthesize this compound, 2,6-dichloropurine (or its N-9 benzylated derivative) is reacted with benzylamine (B48309). nih.govnih.gov This reaction is typically carried out in the presence of a base, such as diisopropylethylamine (DIPEA), in a suitable solvent like acetonitrile. nih.gov

The general reaction for the introduction of an amine at the C-6 position is as follows:

2,6-dichloropurine + R-NH2 → 2-chloro-N-R-purin-6-amine + HCl

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Product | Reference |

| 2,6-dichloropurine | Cyclohexylamine | Et3N | EtOH | 90 (Microwave) | 2-Chloro-N-cyclohexyl-9H-purin-6-amine | nih.gov |

| 2,6-dichloropurine | Methylcyclohexylamine | Et3N | EtOH | 90 (Microwave) | 2-Chloro-N-methyl-N-cyclohexyl-9H-purin-6-amine | nih.gov |

| 2,6-dichloropurine | Benzylamine | DIPEA | MeCN | 60-120 | This compound | nih.gov |

Manipulation of the Chloro Substituent at C-2

The chloro group at the C-2 position, being less reactive, can be replaced in a subsequent step if desired. This allows for the synthesis of a wide array of 2,6-disubstituted purine derivatives. For instance, after the introduction of the benzylamine at C-6, the remaining chloro group at C-2 can be subjected to a second nucleophilic substitution reaction. This can be achieved by reacting the 2-chloro-N6-substituted purine with another amine, often at a higher temperature. nih.gov This stepwise approach provides a versatile strategy for creating a library of purine-based compounds with diverse functionalities at both the C-2 and C-6 positions.

| Starting Material | Nucleophile | Conditions | Product | Reference |

| 2-Chloro-N-cyclohexyl-9H-purin-6-amine | Aniline (B41778) | N-methyl-2-pyrrolidone, 150 °C | N2-Phenyl-N6-cyclohexyl-9H-purine-2,6-diamine | nih.gov |

Advanced Synthetic Transformations for this compound Scaffold Modification

The purine core, specifically at the C2 and C6 positions, along with the N9-benzyl group, offers multiple sites for synthetic elaboration. Modern catalytic systems and selective reagents have enabled precise modifications, leading to the generation of compound libraries for structure-activity relationship (SAR) studies.

The chlorine atom at the C2 position of the this compound scaffold is a versatile handle for introducing new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient and tolerate a wide range of functional groups, making them indispensable tools in the synthesis of complex purine analogs.

The Suzuki-Miyaura coupling is a prominent method for forming biaryl or vinyl-substituted purines. This reaction typically involves the coupling of the 2-chloropurine derivative with a boronic acid or its ester in the presence of a palladium catalyst and a base. For instance, the coupling of 9-benzyl-2,6-dichloropurine with phenylboronic acid has been shown to proceed with high regioselectivity, affording 9-benzyl-2-chloro-6-phenylpurine in good yields. This selectivity highlights the differential reactivity of the halogen atoms on the purine ring, with the C6-chloro position being more reactive under certain conditions. The reaction can be driven to substitute the C2 position, particularly when starting with a 2-halopurine where the C6 position is already functionalized. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while bases such as potassium carbonate are often employed.

Another powerful tool for C-C bond formation is the Sonogashira coupling , which introduces an alkyne moiety at the C2 position. This reaction couples the 2-chloropurine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. The resulting 2-alkynylpurine derivatives are valuable intermediates that can undergo further transformations or serve as final products with potential biological activity. The regioselectivity of Sonogashira couplings on dihalopurines can be controlled by the choice of the palladium catalyst and its ligands. For example, catalysts with monodentate ligands like Pd(PPh₃)₄ tend to favor coupling at the C2-iodo bond in 2,8-diiodopurines, while catalysts with bidentate or electron-rich monodentate phosphine ligands can switch the selectivity to the C8-position. This principle of catalyst-controlled regioselectivity is applicable to the this compound scaffold for selective alkynylation.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of various amine nucleophiles at the C2 position. This reaction has become a cornerstone in the synthesis of amino-substituted purines. While the primary focus of this section is on C-C bond formation, the versatility of palladium catalysis extends to C-N bond formation, which is a critical modification strategy for the purine scaffold. The development of specialized phosphine ligands, such as XPhos, SPhos, and BrettPhos, has significantly expanded the scope of this reaction to include a wide range of aryl and heteroaryl halides with various amines.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on 2-Chloropurine Scaffolds

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 9-Benzyl-2-chloro-6-phenylpurine | High |

| Suzuki-Miyaura | 2-Chloro-6-dibenzylaminopurine | Tributylborane | Not specified | Not specified | Not specified | 2-Butyl-6-dibenzylaminopurine | Good |

| Sonogashira | 9-Substituted-6-chloro-2,8-diiodopurine | Terminal Alkyne | Pd(PPh₃)₄ | Not specified | Not specified | C2-alkynylated purine | Selective |

| Sonogashira | 9-Substituted-6-chloro-2,8-diiodopurine | Terminal Alkyne | Pd₂(dba)₃/Bidentate ligand | Not specified | Not specified | C8-alkynylated purine | Selective |

The N-benzyl group in this compound is not merely a protecting group but also offers opportunities for structural diversification. Modifications to this moiety can influence the compound's steric and electronic properties, which in turn can affect its biological activity.

A significant modification of the N-benzyl group is its complete removal, a process known as N-debenzylation . This is often a crucial step in synthetic pathways where the benzyl group serves as a protecting group for the purine nitrogen. One of the most common methods for N-debenzylation is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. However, this method has limitations as it is not compatible with functional groups that are sensitive to reduction, such as olefins or certain aromatic systems. Furthermore, sulfur-containing compounds can poison the catalyst.

An alternative and efficient method for the N-debenzylation of a variety of aromatic heterocycles, which would be applicable to the N-benzylpurine scaffold, involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with the bubbling of oxygen. This method is tolerant of a range of functional groups, including thioethers, halogens, and nitriles, and has been shown to be selective for N-benzyl groups over benzyl ethers. The reaction proceeds through the formation of a benzylic anion, which then reacts with oxygen. The resulting intermediate breaks down to yield the debenzylated heterocycle and benzaldehyde.

While direct functionalization of the benzyl group's aromatic ring (e.g., through electrophilic aromatic substitution) while it is attached to the purine core is less commonly reported, it represents a potential avenue for late-stage diversification. Such modifications would require careful consideration of the reactivity of the purine ring itself towards the reaction conditions.

Another approach to modifying the N-benzyl moiety involves starting with a substituted benzylamine in the initial synthesis of the purine derivative. This allows for the introduction of a wide variety of substituents on the benzyl ring, providing a straightforward method to explore the SAR of this part of the molecule.

Table 2: Methods for N-Debenzylation of N-Benzyl Heterocycles

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Pd/C, H₂ | Varies (pressure, temperature) | Clean reaction, easy catalyst removal | Incompatible with reducible functional groups, catalyst poisoning by sulfur |

| Oxidative Cleavage | KOtBu, DMSO, O₂ | Room temperature | Tolerates a wide range of functional groups, selective for N-benzyl | May not be suitable for highly oxidation-sensitive substrates |

| Lewis Acid Cleavage | AlCl₃ | Harsh conditions | Can be effective when other methods fail | Potential for side reactions (e.g., Friedel-Crafts alkylation), requires robust substrates |

Investigations into the Biological Activity Profile of N Benzyl 2 Chloro 9h Purin 6 Amine Derivatives

Anticancer and Antitumor Potential

Derivatives of N-Benzyl-2-chloro-9H-purin-6-amine have demonstrated notable anticancer and antitumor properties across a range of studies. Research into 6-benzylaminopurine (B1666704) (BAP) derivatives, prepared through the condensation of 6-chloropurine (B14466) with substituted benzylamines, has revealed significant antiproliferative effects. nih.govchemicalbook.com These compounds have been shown to possess cytotoxic activities against various human cancer cell lines. nih.govnih.govsigmaaldrich.com

Modulation of Cyclin-Dependent Kinases

A primary mechanism through which this compound derivatives exert their anticancer effects is through the modulation of cyclin-dependent kinases (CDKs). This compound itself is a key intermediate in the synthesis of well-known CDK inhibitors like Olomoucine and Roscovitine (Seliciclib, CYC202). pensoft.net

Roscovitine, a 2,6,9-trisubstituted purine (B94841), was identified as a potent CDK inhibitor with specificity for CDKs over many other kinases. pensoft.net X-ray crystallography studies have shown that the purine moiety of Roscovitine binds to the ATP-binding pocket of CDK2. pensoft.net The benzyl (B1604629) group at the N6 position forms crucial hydrophobic and van der Waals interactions with the enzyme, contributing to the compound's selectivity. pensoft.net This competitive inhibition of ATP binding to CDKs disrupts the cell cycle, leading to the antiproliferative effects observed. nih.govchemicalbook.com Studies on various 6-benzylaminopurine derivatives have confirmed a positive correlation between their inhibitory effects on CDKs and their cytotoxicity in cancer cells. nih.govchemicalbook.comsigmaaldrich.com

Table 1: CDK Inhibitory Activity of Selected Purine Derivatives

| Compound | Target | Activity | Reference |

| Roscovitine (CYC202) | p34cdc2/Cyclin B | Competitive inhibitor (Ki=1.2µM) | pensoft.net |

| Olomoucine | CDKs, MAPK | Kinase inhibitor | pensoft.net |

| 6-Benzylaminopurine Derivatives | CDK2 | Inhibitory activity | nih.govchemicalbook.comsigmaaldrich.com |

Inhibition of Tubulin Polymerization

Information regarding the direct inhibition of tubulin polymerization by this compound or its immediate derivatives is not extensively available in the reviewed literature.

Induction of Apoptosis in Cancer Cell Lines

In addition to cell cycle arrest via CDK inhibition, derivatives of this compound have been found to induce apoptosis, or programmed cell death, in cancer cells. molaid.comresearchgate.net Studies on 6-benzylaminopurine derivatives have demonstrated their ability to trigger cytotoxic and apoptotic effects in various cancer cell lines. researchgate.net For instance, certain cytokinin derivatives, which share a structural resemblance to 6-benzylaminopurine, have been shown to induce apoptosis in HepG2 human liver cancer cells. researchgate.net The induction of apoptosis is a critical component of their anticancer activity, contributing to the elimination of tumor cells. molaid.com

Efficacy in Chronic Myeloid Leukemia Cell Models

The efficacy of this compound derivatives extends to hematological malignancies. Roscovitine, which is synthesized from this compound, has been evaluated against a wide array of cancer cell lines, including those in the National Cancer Institute's NCI-60 panel. pensoft.net This panel includes the K-562 cell line, a well-established model for chronic myeloid leukemia (CML). The broad-spectrum activity of Roscovitine in these in vitro studies suggests its potential as a therapeutic agent for various cancers, including leukemia. pensoft.net

Interference with Nucleic Acid Synthesis

Another facet of the anticancer mechanism of these purine analogues is their ability to interfere with nucleic acid synthesis. Purine derivatives are known to have therapeutic applications in cancer by inhibiting cell replication. cymitquimica.com Roscovitine has been observed to inhibit DNA synthesis in a dose-dependent manner in tissue samples from human malignant gliomas. pensoft.net This effect was noted to be rapid, occurring within 30 minutes of exposure to the compound. pensoft.net The related compound, 2-chloro-2'-deoxyadenosine (Cladribine), also exerts its effect by interfering with DNA replication after activation by host cell kinases. nih.gov

Antiviral Applications

Beyond their anticancer properties, derivatives of this compound and related purine analogues have been investigated for their antiviral potential. Purine and pyrimidine (B1678525) derivatives are used in antiviral treatments due to their ability to inhibit viral replication. cymitquimica.com

For example, 6-chloropurine arabinoside has demonstrated potent activity against the varicella-zoster virus (VZV), the virus responsible for chickenpox and shingles. nih.gov This activity is dependent on its phosphorylation by the VZV-induced thymidine (B127349) kinase. nih.gov The same compound also showed moderate activity against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and vaccinia virus. nih.gov Another related compound, 2-chloro-2'-deoxyadenosine, has also been evaluated for its antiviral effects against HSV, though its activity was found to be weaker than that of acyclovir. nih.gov The antiviral mechanism of these compounds often involves the inhibition of viral nucleic acid synthesis. mdpi.com

Table 2: Antiviral Activity of Related Purine Derivatives

| Compound | Virus | Activity | Reference |

| 6-Chloropurine arabinoside | Varicella-zoster virus (VZV) | Potent activity | nih.gov |

| 6-Chloropurine arabinoside | Herpes simplex virus 1 & 2 (HSV-1, HSV-2) | Moderate activity | nih.gov |

| 6-Chloropurine arabinoside | Vaccinia virus | Moderate activity | nih.gov |

| 2-Chloro-2'-deoxyadenosine | Herpes simplex virus 1 (HSV-1) | Weak antiviral effect | nih.gov |

Antirhinovirus Activity Profiling

A series of 6-anilino-9-benzyl-2-chloropurines, which are structurally related to this compound, were synthesized and evaluated for their activity against rhinovirus. nih.gov The primary synthesis method involved the reaction of 9-benzyl-2,6-dichloro-9H-purine with an appropriate aniline (B41778). nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the aniline ring was crucial for antiviral potency. Specifically, compounds featuring small, lipophilic substituents at the para-position of the aniline ring demonstrated effective inhibition of rhinovirus serotype 1B. nih.gov Several derivatives within this class also exhibited significant activity against a panel of four representative rhinovirus serotypes, highlighting the potential of this chemical scaffold in developing antiviral agents. nih.gov

| Derivative Feature | Observed Antirhinovirus Activity |

| Small, lipophilic para-substituents | Good inhibition of serotype 1B |

| Various substitutions | Good activity against four representative serotypes |

Mechanisms of Viral Replication Inhibition

The precise mechanism of viral replication inhibition for this compound derivatives has not been fully elucidated in the reviewed literature. However, based on the activity of other purine analogues, a plausible mechanism is the inhibition of enzymes crucial for nucleotide biosynthesis. tandfonline.comconicet.gov.ar Viruses are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. conicet.gov.ar A key enzyme in the de novo pathway of purine synthesis is inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH), which catalyzes the rate-limiting step in the production of guanine (B1146940) nucleotides. tandfonline.comnih.gov

Many antiviral purine analogues, such as Ribavirin (B1680618) and the active metabolites of Mycophenolic Acid and Azathioprine, function by inhibiting IMPDH. nih.govmdpi.com This inhibition leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP), which suppresses viral RNA and DNA synthesis and thereby inhibits viral replication. nih.govmdpi.com Given that this compound is a purine derivative, it is hypothesized that its antiviral effects could be mediated through a similar mechanism involving the disruption of the host cell's nucleotide metabolism, making it a target for the development of broad-spectrum antiviral agents. conicet.gov.ar

Anti-inflammatory and Immunomodulatory Effects

While direct studies on the anti-inflammatory properties of this compound are limited in the available literature, the broader class of benzylamino-purine derivatives has shown significant activity, primarily through the modulation of adenosine (B11128) receptors. Adenosine receptors, particularly the A2A subtype, are key regulators of inflammation.

Research into related structures, such as 8-benzylaminoxanthines, has demonstrated potent anti-inflammatory activity linked to high affinity for A2A adenosine receptors. The immunomodulatory function of such compounds is often attributed to their ability to antagonize these receptors on immune cells, which can inhibit the release of pro-inflammatory cytokines. Lymphocytes and monocytes, which are critical in the immune response, rely heavily on the de novo pathway for purine synthesis, a pathway that can be targeted by purine analogues. nih.gov By inhibiting lymphocyte proliferation, these compounds can exert an immunosuppressive effect. nih.gov The active metabolites of the thiopurine drug Azathioprine, for instance, are known to be incorporated into the DNA of immune cells, ultimately inhibiting their proliferation and function. mdpi.com

Enzyme Inhibition Studies

In the reviewed scientific literature, no specific studies were identified that investigated the inhibitory activity of this compound or its direct derivatives against phosphodiesterase 5 (PDE5). While other heterocyclic compounds containing purine-like scaffolds have been developed as PDE5 inhibitors, this specific biological target has not been a primary focus of the reported research for this compound.

The inhibition of enzymes in nucleotide metabolism represents a significant area of investigation for purine analogues. As discussed previously (Section 3.2.2), inosine 5′-monophosphate dehydrogenase (IMPDH) is a primary target. tandfonline.com IMPDH catalyzes the NAD-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) 5′-monophosphate (XMP), a critical step in the de novo biosynthesis of guanine nucleotides. tandfonline.com Inhibitors of IMPDH, such as the approved drug mycophenolic acid (MPA), are potent, reversible, and uncompetitive inhibitors of the enzyme. nih.gov This inhibition depletes the intracellular pools of guanosine and deoxyguanosine nucleotides, which selectively halts the proliferation of B and T lymphocytes as they are more dependent on the de novo pathway than other cell types. tandfonline.comnih.gov This mechanism is the foundation for the immunosuppressive effects of drugs like MPA and Mizoribine. tandfonline.comnih.gov The antiviral activity of broad-spectrum agents like Ribavirin is also attributed to its metabolite, ribavirin monophosphate, acting as a competitive inhibitor of IMPDH. nih.gov

Adenosine Receptor Modulation and Agonist Development

The N6-benzyladenine scaffold, which is the core structure of this compound, is a well-established pharmacophore for interacting with adenosine receptors. Studies on a variety of N6-benzyladenine derivatives have revealed that modifications to the purine ring and the benzyl group can fine-tune their affinity and activity at different adenosine receptor subtypes. For instance, research on chiral N6-benzyladenine derivatives has shown that specific enantiomers can act as selective ligands for certain cytokinin receptors in plants, which share structural homology with human adenosine receptors. nih.govnih.gov

Specifically, the derivative 2-chloro,N6-((S)-α-methylbenzyl)adenine was identified as a selective agonist for the AHK3 receptor. nih.gov In the context of mammalian receptors, which are of greater therapeutic interest, related structures like N6-1,3-diphenylurea derivatives of 2-phenyl-9-benzyladenines have been suggested as potential allosteric modulators at the A2A adenosine receptor (A2AAR). The development of selective agonists for adenosine receptors is a significant area of research, as activation of these receptors can have potent therapeutic effects, including the dilation of coronary arteries and the modulation of immune responses. The this compound structure represents a promising starting point for the rational design of novel adenosine receptor agonists and modulators.

Structure Activity Relationship Sar Studies of N Benzyl 2 Chloro 9h Purin 6 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Efficacy

Influence of Modifications on the N-Benzyl Moiety

The N-benzyl group plays a critical role in the interaction of these purine (B94841) derivatives with their biological targets. Studies have shown that substitutions on the benzyl (B1604629) ring can significantly modulate the biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity. While specific SAR data for N-Benzyl-2-chloro-9H-purin-6-amine is part of broader research into purine derivatives, the general principle holds that the benzyl moiety is a key interaction domain. In related series, even minor changes to this group, such as the position of a substituent on the phenyl ring, can lead to substantial differences in potency.

Role of the Chloro Substituent at C-2 in Target Interaction

The chlorine atom at the C-2 position of the purine ring is a crucial determinant of the biological activity of this compound. This halogen substituent can influence the electronic distribution within the purine ring system and participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the ligand-receptor complex. The presence of the chloro group is often associated with enhanced inhibitory activity against certain kinases. For example, in the development of CDK inhibitors, the 2-chloro substitution has been a common feature in many potent compounds. The replacement of the chloro group with other substituents often leads to a decrease in activity, highlighting its importance in target interaction. drugbank.com

Impact of Diverse Functional Groups at the C-6 Amine

The amine at the C-6 position serves as a key attachment point for the benzyl group and is integral to the hydrogen bonding interactions within the active site of target proteins. Modifications at this position, by replacing the benzyl group with other functionalities, can have a profound impact on the compound's biological activity. The introduction of different aryl or alkyl groups can alter the steric and electronic properties, leading to changes in binding affinity and selectivity. The synthesis of various 6,9-disubstituted purines has been a central focus in the development of compounds with potential therapeutic applications. nih.govresearchgate.net

Elucidating Key Pharmacophoric Features for Receptor Binding and Pathway Modulation

The pharmacophore model for this compound derivatives highlights several key features essential for their biological activity. These include:

A hydrogen bond donor/acceptor system: The purine ring itself, with its nitrogen atoms, acts as a scaffold for hydrogen bonding. The N-H group of the purine and the exocyclic amine are critical for interactions with the hinge region of kinases.

A hydrophobic region: The benzyl group provides a significant hydrophobic component that often occupies a hydrophobic pocket within the ATP-binding site of kinases.

An electron-rich center: The chloro substituent at the C-2 position contributes to the electronic profile of the molecule and can engage in specific interactions.

A substituent at the N-9 position: This group can modulate physicochemical properties and provide additional interactions with the target.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational drug design strategies are employed to optimize the lead compound this compound to achieve higher potency and selectivity. These strategies often involve computational modeling and a deep understanding of the target's three-dimensional structure. Key approaches include:

Structure-based design: Utilizing the crystal structure of the target protein, medicinal chemists can design modifications to the lead compound that enhance its fit within the binding site. This can involve introducing substituents that form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Pharmacophore refinement: By analyzing the SAR data from a series of analogs, the key pharmacophoric features can be refined. This allows for the design of new compounds that better match the ideal pharmacophore model.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the chloro group might be replaced with other halogens or small functional groups to fine-tune interactions.

Introduction of conformational constraints: By introducing cyclic structures or other rigidifying elements, the conformational flexibility of the molecule can be reduced. This can lead to a more favorable binding entropy and improved selectivity for the desired target.

Through these rational design approaches, it is possible to systematically evolve the this compound scaffold into highly potent and selective drug candidates for various therapeutic applications. nih.govsemanticscholar.org

Identification of Structural Determinants for Broad-Spectrum versus Specific Activity

The development of therapeutic agents based on the this compound scaffold has led to extensive structure-activity relationship (SAR) studies. These investigations aim to delineate the structural modifications that govern whether a derivative will exhibit broad-spectrum activity against multiple targets or highly specific activity toward a single molecular target. The key to this differentiation lies in the strategic substitution at the C2, N6, and N9 positions of the purine ring.

Research into 2,6,9-trisubstituted purine derivatives has revealed that the nature of the substituent at the N6 position is a critical determinant of the activity spectrum. A pivotal study compared a series of 6-benzylaminopurines with their 6-anilinopurine (B17677) counterparts. The findings indicated that while both series could exhibit potent inhibition of cyclin-dependent kinase 2 (CDK2), the 6-benzylaminopurines showed significantly suppressed inhibitory activity against other kinases like PDGFRα and FLT3-ITD. nih.gov This suggests that the benzylamino group at the N6 position can confer a degree of specificity, steering the compound away from broader tyrosine kinase inhibition and more towards specific serine/threonine kinases. In contrast, the presence of an aniline (B41778) moiety at this position was correlated with more potent, broad-spectrum cytotoxicity, particularly against cell lines dependent on the inhibited tyrosine kinases. nih.gov

Further illustrating the role of N6-substituents, studies on 6-benzylaminopurine (B1666704) (BAP) derivatives have demonstrated that modifications to the phenyl ring of the benzyl group can fine-tune biological activity across different assays, indicating that diverse recognition systems can be selectively engaged. nih.gov This highlights that even within the benzylamino series, subtle electronic and steric changes can modulate specificity.

The substituent at the C2 position of the purine core also plays a significant role in defining the activity profile. In a study focused on CDK2 inhibitors, various substitutions at the C2 and N9 positions of 6-benzylaminopurine were explored. nih.gov The introduction of a thiomorpholinyl group at the C2 position, in conjunction with an isopropyl group at N9, resulted in a highly potent and selective CDK2 inhibitor. nih.gov This underscores the importance of the C2 position in achieving target specificity. The nature of the group at C2 can influence the orientation of the entire molecule within the ATP-binding pocket of a kinase, thereby favoring interaction with one kinase over others.

Conversely, achieving broad-spectrum activity often involves modifications that allow the inhibitor to accommodate the structural nuances of multiple ATP-binding sites. For instance, in the development of purine-scaffold Hsp90 inhibitors, certain substitution patterns on the purine ring and its appendages were found to confer potent and selective antiproliferative effects against a wide array of cancer cell lines. nih.gov This broad-spectrum effect is often attributed to the inhibitor's ability to target a fundamental and highly conserved protein like Hsp90, which in turn modulates numerous downstream oncogenic pathways.

The quest for highly specific inhibitors has also been exemplified in the design of compounds targeting specific paralogs of a protein family. Research on purine-based inhibitors of the Hsp90 paralog Grp94 has shown that selectivity can be achieved by designing ligands that exploit unique allosteric sites not present in other family members. nih.gov Modifications to the linker between the purine core and an aryl moiety at the C8 position were critical in achieving this selectivity, demonstrating that exploiting subtle differences in target topology is a key strategy for developing specific inhibitors. nih.gov

The table below summarizes the influence of substitutions at various positions of the purine scaffold on the activity spectrum of the resulting derivatives.

| Position | Substituent Type | Resulting Activity Spectrum | Rationale |

| N6 | Benzylamino | More Specific (e.g., CDK2 over PDGFRα/FLT3-ITD) | The benzyl group may favor binding pockets of specific kinases, reducing affinity for a broader range of tyrosine kinases. nih.gov |

| N6 | Anilino | Broader Spectrum | The aniline moiety can lead to more potent, broad-spectrum cytotoxicity by effectively inhibiting multiple tyrosine kinases. nih.gov |

| C2 | Thiomorpholinyl (with N9-isopropyl) | More Specific (e.g., potent and selective CDK2 inhibition) | Specific substitutions at C2 can optimize interactions within the target's ATP-binding site, enhancing selectivity. nih.gov |

| General | Substitutions accommodating multiple binding sites | Broad Spectrum | Compounds designed to fit into the conserved ATP-binding pocket of a protein family (e.g., Hsp90) can exhibit broad-spectrum activity. nih.gov |

| C8/Linker | Modifications targeting unique allosteric sites | Highly Specific (e.g., Grp94 selectivity) | Exploiting unique topological features of a specific paralog can lead to high selectivity over other family members. nih.gov |

Computational Approaches in the Research of N Benzyl 2 Chloro 9h Purin 6 Amine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-Benzyl-2-chloro-9H-purin-6-amine, docking studies are employed to understand how it might interact with specific protein targets, such as protein kinases, which are frequently implicated in diseases like cancer. nih.gov

The primary goal of molecular docking is to predict the binding mode and estimate the binding affinity of a ligand within the active site of a target protein. For purine (B94841) analogs, the purine core often acts as a scaffold that mimics the adenine (B156593) base of ATP, enabling it to fit into the ATP-binding pocket of kinases. nih.gov

Docking simulations for substituted purines typically reveal that the purine ring system orients itself to form key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for inhibitory activity. The N-benzyl group and the chloro-substituent at the C2 position would then be explored for their interactions with surrounding hydrophobic pockets and specific amino acid residues. The binding affinity is calculated using scoring functions that estimate the free energy of binding. While specific docking studies for this compound are not widely published, studies on similar purine derivatives targeting histamine H3 receptors have shown that the purine scaffold can achieve high affinity, with Ki values in the nanomolar range. nih.gov The predicted binding energy from these simulations helps to rank potential inhibitors and guide the design of more potent analogs.

Beyond predicting orientation, docking analysis provides a detailed map of the intermolecular interactions between the ligand and the protein. These interactions are crucial for stabilizing the ligand-protein complex. For a compound like this compound, the key interactions would likely involve:

Hydrogen Bonds: The nitrogen atoms within the purine core are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site, such as the backbone amides of the hinge region in kinases.

Hydrophobic Interactions: The benzyl (B1604629) group is expected to engage in hydrophobic interactions with nonpolar residues, contributing significantly to the binding affinity.

Halogen Bonds: The chlorine atom at the C2 position can potentially form halogen bonds with electron-donating atoms like oxygen, which can enhance binding affinity and selectivity.

Molecular docking studies on related purine derivatives have identified specific residues, such as Asp114 or Glu206 in the histamine H3 receptor, as critical for interaction. nih.gov Identifying these key residues is fundamental for understanding the compound's mechanism of action and for designing derivatives with improved target specificity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model for a class of compounds like the 2,6,9-trisubstituted purines would typically be generated from a set of known active molecules. nih.gov

The resulting model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, serves as a 3D query for virtual screening of large chemical databases. nih.govresearchgate.net This process can rapidly identify novel compounds that possess the required features for biological activity, even if they have a different underlying chemical scaffold. For instance, a pharmacophore model developed for Janus kinase (JAK) inhibitors, which often feature purine-like scaffolds, might include two hydrogen bond acceptors, one hydrophobic group, and one aromatic ring. nih.gov Such a model could be used to screen for new compounds, like this compound, that might act as JAK inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For 2,6,9-trisubstituted purines, 3D-QSAR studies have been particularly informative. nih.govscimago.esresearchgate.net These studies use techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.

In a 3D-QSAR study on purine derivatives as Bcr-Abl inhibitors, researchers found that both steric and electrostatic fields were crucial for activity. The models indicated that bulky substituents in certain regions could enhance or diminish the inhibitory effect. mdpi.com Similarly, a study on the cytotoxicity of 2,6,9-trisubstituted purines against cancer cell lines revealed that steric properties had a greater contribution to activity than electronic properties. nih.govscimago.esresearchgate.net These models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity, providing a clear roadmap for designing more potent compounds.

Table 1: Example of 3D-QSAR Model Statistics for Purine Derivatives

| Model | q² (Cross-validation coefficient) | r² (Non-cross-validation coefficient) | Field Contributions |

|---|---|---|---|

| CoMFA | 0.576 | >0.9 | Steric, Electrostatic |

| CoMSIA | 0.637 | >0.9 | Steric, Electrostatic, Hydrophobic |

This table represents typical statistical outcomes from 3D-QSAR studies on purine derivatives, indicating the predictive capability of the models. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves determining its preferred spatial arrangement. X-ray crystallography studies of closely related compounds, such as N-Benzyl-9-isopropyl-9H-purin-6-amine and 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, provide valuable insights. researchgate.netnih.govresearchgate.net These studies have determined the dihedral angles between the purine ring system and the attached benzyl rings, which are often significantly twisted relative to each other, with angles around 71-89 degrees. researchgate.netnih.govresearchgate.net This non-planar conformation is a key structural feature.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the compound and its complex with a protein target over time. nih.gov By simulating the movements of atoms, MD can assess the stability of the binding mode predicted by docking. nih.gov Key metrics from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand from its initial position, indicating the stability of the complex. nih.gov

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein or ligand during the simulation. nih.gov

MD simulations on purine-protein complexes help to confirm that the key interactions observed in docking are maintained throughout the simulation, providing greater confidence in the predicted binding mode. nih.gov

In Silico ADME/Tox Predictions in Early-Stage Research (Excluding Specific Data)

In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) and its potential for Toxicity (Tox). In silico ADME/Tox models predict these properties based on the chemical structure, allowing for the early deselection of compounds with unfavorable profiles. sci-hub.se

For a compound like this compound, a variety of properties would be predicted using established computational models. These predictions are generally qualitative, classifying a compound as having high or low risk for certain liabilities.

Table 2: Commonly Predicted ADME/Tox Properties

| Property Class | Specific Prediction | Relevance |

|---|---|---|

| Physicochemical | Lipinski's Rule of Five | Assesses general drug-likeness and potential for good oral bioavailability. simulations-plus.com |

| Absorption | Gastrointestinal (GI) Absorption | Predicts the extent to which the compound will be absorbed from the gut. |

| Blood-Brain Barrier (BBB) Penetration | Indicates whether the compound is likely to enter the central nervous system. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. sci-hub.se |

| Toxicity | Ames Mutagenicity | Screens for the potential of the compound to cause genetic mutations. simulations-plus.com |

These predictive models are vital for filtering large numbers of virtual compounds, ensuring that resources are focused on synthesizing and testing candidates with the highest probability of success in later preclinical and clinical stages. sci-hub.seaudreyli.com

Preclinical Evaluation and Potential Therapeutic Development of N Benzyl 2 Chloro 9h Purin 6 Amine Analogs

In Vitro Efficacy Studies in Relevant Disease Models

The in vitro efficacy of N-Benzyl-2-chloro-9H-purin-6-amine analogs has been demonstrated across a range of cancer cell lines, showcasing their potential as antitumor agents. Research has primarily centered on 2,6,9-trisubstituted purine (B94841) derivatives, which have shown significant cytotoxic and antiproliferative effects.

A series of 2,6,9-trisubstituted purines were synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. In one study, several analogs demonstrated promising cytotoxic activity, with some compounds showing selectivity for cancer cells over normal (Vero) cells. mdpi.comresearchgate.net For instance, compounds 4b , 4d , 4e , and 4i were noted for their potent, albeit non-selective, activity, while compound 4e was particularly effective against HeLa cells. mdpi.com

Another study focused on developing potent CDK12 inhibitors to overcome trastuzumab resistance in HER2-positive breast cancer. nih.gov Novel 2,6,9-trisubstituted purines showed strong, equipotent antiproliferative activity against both trastuzumab-sensitive (SK-Br-3) and trastuzumab-resistant (HCC1954) HER2+ breast cancer cell lines, both of which have high CDK12 expression. nih.gov The lead compounds from this series, 30d and 30e , exhibited growth inhibition (GI₅₀) values below 50 nM in these cell lines. nih.gov

The table below summarizes the in vitro activity of selected this compound analogs in various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | GI₅₀ (nM) | Target/Notes |

| 4e | HeLa | 2.7 | - | Cytotoxic Activity |

| 30d | SK-Br-3 | - | < 50 | CDK12 Inhibitor |

| 30d | HCC1954 | - | < 50 | CDK12 Inhibitor |

| 30e | SK-Br-3 | - | < 50 | CDK12 Inhibitor |

| 30e | HCC1954 | - | < 50 | CDK12 Inhibitor |

| 73 | - | 0.044 (CDK2) | - | CDK2 selective inhibitor |

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. Data compiled from multiple studies. mdpi.comnih.govacs.orghw.ac.uk

Further research into 6-substituted 2-arylaminopurines identified compounds with high selectivity for CDK2 over CDK1. acs.orghw.ac.uk Compound 73 (4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide) was exceptionally potent against CDK2 with an IC₅₀ of 0.044 µM, while being approximately 2000-fold less active against CDK1. acs.orghw.ac.uk This level of selectivity is crucial for developing targeted therapies with potentially fewer side effects related to off-target kinase inhibition.

Mechanism-Based Therapeutic Strategies and Combinatorial Approaches

The primary mechanism of action for this class of purine analogs is the competitive inhibition of the ATP-binding site of cyclin-dependent kinases. nih.gov By blocking the activity of CDKs, these compounds can halt the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The development of analogs has aimed to fine-tune selectivity towards specific CDKs, such as CDK2 and CDK12, which are implicated in particular cancer types. nih.govacs.orghw.ac.ukresearchgate.net

Crystal structures of these inhibitors bound to CDKs have provided critical insights into their mechanism. For example, studies on CDK2-selective inhibitors revealed that the inhibitor stabilizes a specific conformation of the glycine-rich loop in the ATP binding pocket, a conformation preferred in CDK2 but not observed in CDK1. acs.orghw.ac.ukresearchgate.net This structural understanding allows for the rational design of more selective inhibitors.

The mechanism of CDK inhibition also opens up possibilities for combinatorial therapeutic strategies. Since CDK inhibitors can arrest cell growth and induce apoptosis, they may act synergistically with other anticancer agents. Research has suggested that combining CDK12 inhibitors with existing therapies could be a promising approach. For instance, the potent analog 30d exhibited a synergistic effect with trastuzumab in both sensitive and resistant HER2+ breast cancer cells. nih.gov This suggests that such inhibitors could be used to alleviate trastuzumab resistance and enhance its efficacy. nih.gov The ability of these compounds to downregulate the expression of key downstream genes further supports their therapeutic potential in combination regimens. nih.gov

Development as Lead Compounds for Novel Drug Candidates

The this compound scaffold and its derivatives have proven to be fertile ground for lead compound development. Structure-activity relationship (SAR) studies have been instrumental in guiding the optimization of these purine analogs.

Key findings from SAR studies include:

Substitution at C6: The nature of the substituent at the C6 position of the purine ring is critical for potency and selectivity. Large, lipophilic groups can be accommodated and often lead to enhanced activity against specific kinases like CDK2. nih.gov

Substitution at C2: Modifications at the C2 position, often with anilino groups, have been explored to achieve selectivity. For example, a 4'-sulfamoylanilino group at C2 was a key feature in a series of potent and selective CDK2 inhibitors. acs.orghw.ac.uk

Substitution at N9: The substituent at the N9 position also influences activity. Studies comparing different alkyl groups at this position found that an ethyl group conferred significantly better CDK12 inhibitory activity than an isopropyl group. nih.gov

Through iterative cycles of design, synthesis, and biological evaluation, researchers have successfully developed compounds with nanomolar potency and high selectivity for specific CDK targets. nih.govacs.orghw.ac.uk Furthermore, lead optimization efforts have also focused on improving physicochemical properties, such as metabolic stability. For example, compound 30e was found to be highly stable in liver microsomes and lacked significant inhibition of cytochrome P450 (CYP) enzymes, which are important considerations for drug development. nih.gov The progression of these purine analogs from initial hits to highly optimized lead compounds underscores their potential for development into novel drug candidates for cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Benzyl-2-chloro-9H-purin-6-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via nucleophilic displacement of a chlorine atom in 2,6-dichloropurine with a benzylamine derivative. Key steps include:

- Alkylation of the purine core using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Monitoring reaction progress via TLC or HPLC, with purification by column chromatography (e.g., CHCl₃/MeOH gradients) .

- Optimization of temperature (60–80°C) and solvent polarity to minimize byproducts like N7- vs. N9-alkylation isomers .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with literature data (e.g., δ ~7.3–7.5 ppm for benzyl protons, δ ~150–160 ppm for purine carbons) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 259.69) .

- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to validate bond lengths and angles .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., enzyme inhibition)?

- Methodology : For acetylcholinesterase (AChE) inhibition:

- Use Ellman’s assay with acetylthiocholine iodide as substrate, monitoring absorbance at 412 nm .

- Test compounds at 100 μM concentrations, with donepezil as a positive control .

- Perform dose-response curves (IC₅₀ determination) for active derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., benzyl vs. methoxybenzyl groups) influence the compound’s bioactivity and binding mode?

- Methodology :

- Synthesize analogs via Mannich reactions or alkylation with substituted benzyl halides .

- Correlate electronic (Hammett σ constants) or steric parameters of substituents with AChE inhibition data .

- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with AChE’s catalytic triad .

Q. What strategies resolve tautomeric ambiguity in NMR data for purine derivatives?

- Methodology :

- Use variable-temperature ¹H NMR to observe tautomer equilibria (e.g., amino vs. imino forms) .

- Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian09) .

- Employ 2D NMR (e.g., HSQC, NOESY) to assign tautomeric states based on coupling patterns .

Q. How can crystallographic data address discrepancies in reported bond lengths or molecular conformations?

- Methodology :

- Refine single-crystal X-ray data using SHELXL, ensuring data-to-parameter ratios >10 to avoid overfitting .

- Validate structural models with R-factors <0.05 and check for thermal ellipsoid anisotropy .

- Cross-reference with Cambridge Structural Database entries for analogous purines .

Q. What experimental and computational approaches optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology :

- LogP determination : Use shake-flask method or HPLC-derived retention times .

- Metabolic stability assays : Incubate with liver microsomes, quantify parent compound via LC-MS .

- QSAR modeling : Train models on datasets linking substituent descriptors (e.g., ClogP, PSA) to ADME outcomes .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity results between structural analogs?

- Methodology :

- Validate assay conditions (e.g., pH, enzyme source) across studies .

- Re-evaluate compound purity via HPLC-UV/HRMS to rule out degradation .

- Perform molecular dynamics simulations to assess conformational flexibility impacting binding .

Q. Why might crystallographic data show deviations from DFT-optimized geometries?

- Methodology :

- Compare gas-phase (DFT) vs. solid-state (X-ray) environments, noting packing forces (e.g., π-π stacking) .

- Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···N contacts) .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for alkylation to avoid hydrolysis of chloro-purine intermediates .

- Crystallography : Use low-temperature (120 K) data collection to minimize thermal motion artifacts .

- Biological Assays : Include internal controls and triplicate measurements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。